![molecular formula C13H12N2O B1254600 3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)
3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one is a natural product found in Streptomyces griseocarneus with data available.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
A variety of synthesis methodologies have been developed to produce compounds structurally related to 3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one. These methodologies leverage 1,3-dipolar cycloaddition reactions, condensation reactions, and regioselective C-C coupling processes to generate diverse pyrazoloisoquinoline derivatives. For instance, Zhao et al. (2016) describe an efficient route for generating pyrazolo[5,1-a]isoquinolines via 1,3-dipolar cycloaddition, highlighting the versatility of base and reaction conditions in dictating product selectivity (Zhao et al., 2016). Similarly, Fan et al. (2015) achieved the synthesis of pyrazolo[5,1-a]isoquinolines through palladium-catalyzed Sonogashira coupling, followed by intramolecular alkyne hydroamination, showcasing a method for constructing these complex structures efficiently (Fan et al., 2015).
Spectral Properties and Potential Applications
The spectral properties of pyrazoloisoquinoline derivatives have been studied, revealing their potential applications in fields such as fluorescent markers and light shifters for biomedical applications. Galunov et al. (2003) investigated the spectral properties of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, finding that these compounds exhibit bright fluorescence across various mediums, which could be valuable for the development of fluorescent markers in biomedical research (Galunov et al., 2003).
Chemical Behavior and Derivative Synthesis
The reactivity of compounds related to this compound towards different reagents opens pathways for synthesizing a wide range of heterocyclic systems. Ibrahim et al. (2012) explored the chemical behavior of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with various reagents, leading to the synthesis of new pyrazolo[4,3-c]quinoline, pyrimido[5,4-c]quinoline, and other derivatives, demonstrating the compound's versatility in generating diverse heterocyclic structures (Ibrahim et al., 2012).
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one |
InChI |
InChI=1S/C13H12N2O/c1-2-9-8-14-15-12(9)7-10-5-3-4-6-11(10)13(15)16/h3-8,14H,2H2,1H3 |
Clave InChI |
UZYOAABLDARZHO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNN2C1=CC3=CC=CC=C3C2=O |
Sinónimos |
3-ethyl-1H-pyrazolo(2,3-b)isoquinolin-9-one antibiotic APHE 1 APHE-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


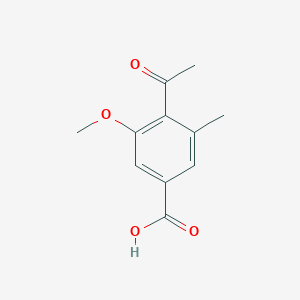

![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)
![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)


![1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1254527.png)
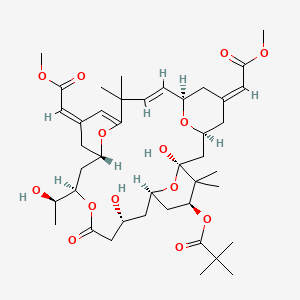
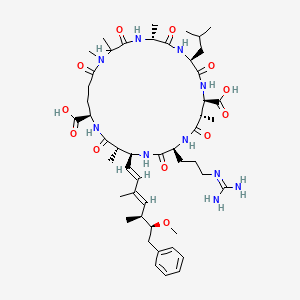
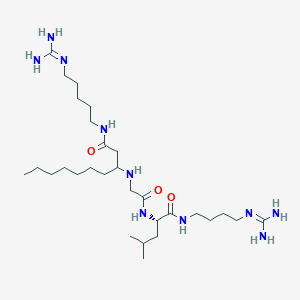
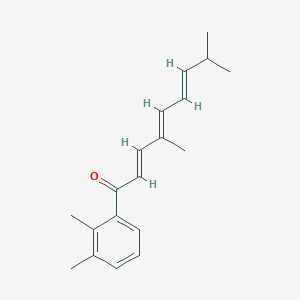


![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)
